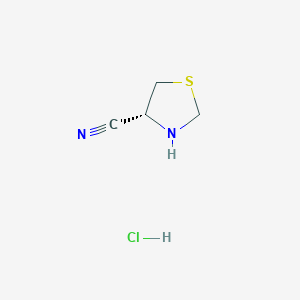

(R)-4-Cyanothiazolidine hydrochloride

CAS No.: 391248-17-2

Cat. No.: VC2425594

Molecular Formula: C4H7ClN2S

Molecular Weight: 150.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391248-17-2 |

|---|---|

| Molecular Formula | C4H7ClN2S |

| Molecular Weight | 150.63 g/mol |

| IUPAC Name | (4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1 |

| Standard InChI Key | DKSWPRJRULFBTA-PGMHMLKASA-N |

| Isomeric SMILES | C1[C@H](NCS1)C#N.Cl |

| SMILES | C1C(NCS1)C#N.Cl |

| Canonical SMILES | C1C(NCS1)C#N.Cl |

Introduction

Chemical Identity and Structural Characteristics

(R)-4-Cyanothiazolidine hydrochloride is a chiral compound belonging to the thiazolidine family of heterocycles. It consists of a five-membered thiazolidine ring containing both sulfur and nitrogen atoms, with a cyano group (-CN) attached to the fourth carbon in the R configuration, and exists as a hydrochloride salt.

Chemical Identification Data

The compound has well-established chemical identification parameters that enable precise recognition and characterization in research contexts.

Table 1: Chemical Identification Parameters of (R)-4-Cyanothiazolidine hydrochloride

| Parameter | Value |

|---|---|

| Chemical Formula | C4H6N2S·ClH |

| Molecular Weight | 150.63 g/mol |

| CAS Number | 391248-17-2 |

| MDL Number | MFCD02683061 |

| IUPAC Name | (4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1 |

| Standard InChIKey | DKSWPRJRULFBTA-PGMHMLKASA-N |

| Isomeric SMILES | C1C@HC#N.Cl |

| PubChem Compound ID | 2757981 |

The compound is formally known as (R)-Thiazolidine-4-carbonitrile hydrochloride, highlighting the presence of the nitrile (carbonitrile) group at the 4-position of the thiazolidine ring . The "R" designation indicates the specific stereochemistry at the chiral center, which is critical for its biological activity and chemical behavior.

Structural Features

The thiazolidine ring in this compound provides a rigid scaffold that positions the cyano group in a specific spatial orientation. This structural rigidity is often advantageous in drug design as it can enhance binding specificity to target proteins. The R-configuration at the 4-position is particularly significant as it may determine the compound's ability to interact with biological targets such as enzymes.

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-4-Cyanothiazolidine hydrochloride is essential for its handling, storage, and application in research and development settings.

Physical Properties

The compound is typically available as a solid salt with specific handling requirements. Based on the available data, it can be stored at ambient temperature, suggesting reasonable stability under normal laboratory conditions . The hydrochloride salt formation improves the compound's solubility in aqueous media compared to its free base form, which is a desirable property for many biological assays and pharmaceutical applications.

Chemical Reactivity

The chemical reactivity of (R)-4-Cyanothiazolidine hydrochloride is largely determined by its functional groups. The compound contains several reactive centers:

-

The cyano group (-CN) can undergo various transformations, including reduction to form amines and hydrolysis to form carboxylic acids or amides.

-

The thiazolidine ring can participate in ring-opening reactions under specific conditions.

-

The nitrogen in the thiazolidine ring can act as a nucleophile in substitution reactions.

These reactive centers make the compound versatile as a building block in organic synthesis, particularly in the development of more complex molecules with potential pharmacological activity.

Synthesis Methods and Preparation

The synthesis of (R)-4-Cyanothiazolidine hydrochloride involves specific chemical processes to ensure the correct stereochemistry and functional group arrangement.

Synthetic Routes

Biological Activity and Applications

(R)-4-Cyanothiazolidine hydrochloride has gained attention primarily due to its potential biological activities and applications in pharmaceutical research.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

One of the most significant potential applications of (R)-4-Cyanothiazolidine hydrochloride is as a precursor or component in the development of DPP-IV inhibitors. DPP-IV is a serine protease that cleaves N-terminal dipeptides from peptide chains, preferably those with a proline residue in the penultimate position .

DPP-IV inhibitors have gained substantial attention in the treatment of type 2 diabetes because they prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and inhibit glucagon release, thereby helping to regulate blood glucose levels.

Patent information indicates that N-(substituted glycyl)-4-cyanothiazolidines, which are derivatives related to (R)-4-Cyanothiazolidine hydrochloride, have been developed specifically for inhibiting DPP-IV . These compounds could potentially serve as therapeutic agents for managing diabetes and related metabolic disorders.

Research Applications

Beyond its potential pharmaceutical applications, (R)-4-Cyanothiazolidine hydrochloride serves as a valuable building block in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and functional groups make it useful for creating libraries of compounds for structure-activity relationship studies.

Structure-Activity Relationships and Analogs

Understanding how the structure of (R)-4-Cyanothiazolidine hydrochloride relates to its activity provides insights into the design of more effective derivatives.

Key Structural Features for Activity

Several structural features of (R)-4-Cyanothiazolidine hydrochloride are likely critical for its biological activity:

-

The R-configuration at the 4-position - Stereochemistry often plays a crucial role in how compounds interact with biological targets.

-

The cyano group - This electron-withdrawing group affects the electronic properties of the molecule and may serve as a hydrogen bond acceptor in protein binding.

-

The thiazolidine ring - This heterocyclic structure provides a rigid scaffold that positions other functional groups in specific spatial orientations.

Related Compounds and Derivatives

The literature shows various related compounds that share structural similarities with (R)-4-Cyanothiazolidine hydrochloride:

-

N-(substituted glycyl)-4-cyanothiazolidines - These compounds, which are direct derivatives of (R)-4-Cyanothiazolidine hydrochloride, have been patented for their DPP-IV inhibitory activity .

-

Other thiazolidine derivatives - Compounds such as thiazolidine-2,4-diones have been extensively studied for their anti-diabetic properties.

-

Heterocyclic DPP-IV inhibitors - Various other heterocyclic scaffolds, including pyrazolidines, pyrazoles, and thiazolopyrimidines, have been developed as DPP-IV inhibitors .

The development of these related compounds often builds upon the basic structural features of (R)-4-Cyanothiazolidine hydrochloride, modifying specific elements to enhance activity, selectivity, or pharmacokinetic properties.

Current Research and Future Directions

Research involving (R)-4-Cyanothiazolidine hydrochloride continues to evolve, with several promising directions for future investigation.

Recent Developments

Recent research has focused on expanding the applications of thiazolidine derivatives beyond DPP-IV inhibition. The synthetic approaches to novel DPP-IV inhibitors have included various heterocyclic scaffolds, which may incorporate elements inspired by (R)-4-Cyanothiazolidine hydrochloride .

Investigations into the structure-activity relationships of these compounds have yielded insights into the molecular features that contribute to their efficacy and selectivity. This knowledge is valuable for the rational design of next-generation inhibitors with improved properties.

Future Research Opportunities

Several promising research directions for (R)-4-Cyanothiazolidine hydrochloride and its derivatives include:

-

Development of more selective DPP-IV inhibitors with fewer side effects

-

Exploration of novel biological activities beyond DPP-IV inhibition

-

Investigation of combination therapies involving these compounds

-

Optimization of synthetic routes to improve yield, purity, and stereoselectivity

-

Development of structure-based design approaches to enhance binding affinity and specificity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume